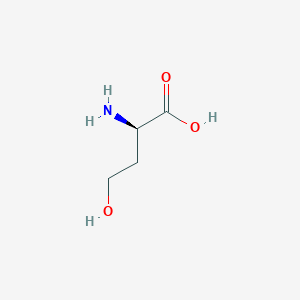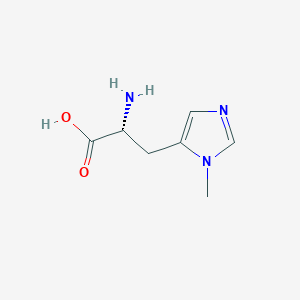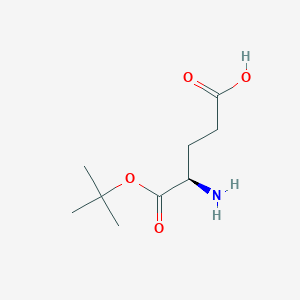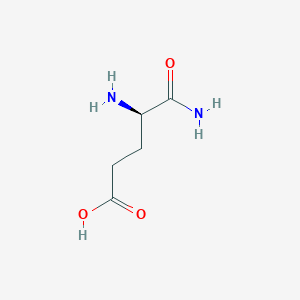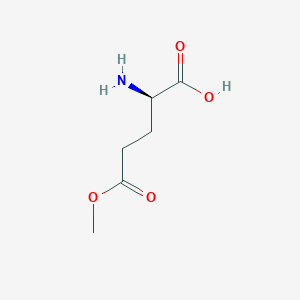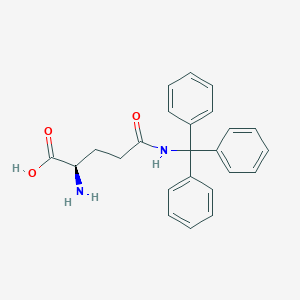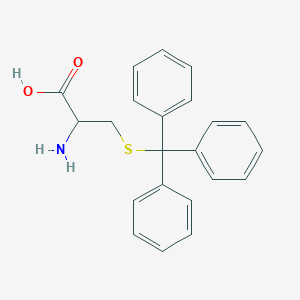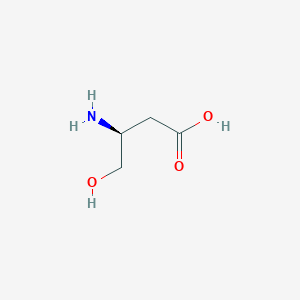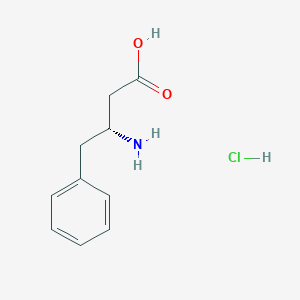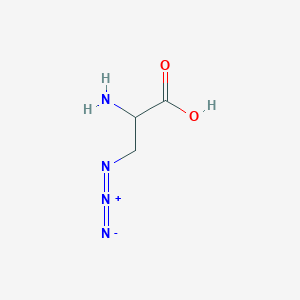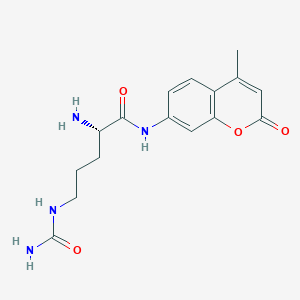
H-Cit-AMC
Descripción general
Descripción
H-Cit-AMC, also known as H-Orn (carbamoyl)-AMC, is a product that is cleaved by the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of H-Cit-AMC is C₁₆H₂₀N₄O₄ . Its molecular weight is 332.36 .Aplicaciones Científicas De Investigación
High-Throughput Biological Screening
HTS is widely used in drug discovery, involving robotics, data processing, liquid handling devices, and sensitive detectors. It allows rapid identification of active compounds, antibodies, or genes affecting biochemical pathways. HTS is increasingly used for identifying chemical probes of gene, pathway, and cell functions, and in pharmaceutical development. Recent advances in HTS include arraying strategies based on nano/microfluidics and novel nano/microfluidic devices with high analytical throughput rates (Hong, Edel, & deMello, 2009).
Microbial Consortium in Hydrogen Production
Research on biohydrogen production using microbial consortia, synthetic co-culture, and pure culture, highlights the efficiency of microbial systems in processing waste streams. This could be relevant in the context of biotechnological applications of chemicals like H-Cit-AMC (Mishra, Roy, & Das, 2015).
Quantitative High-Throughput Screening (qHTS)
qHTS generates concentration-response curves for large chemical libraries in a single experiment. This method is precise and identifies compounds with a wide range of activities. qHTS is particularly useful for profiling every compound in large chemical libraries and can be used for chemical genomics, accelerating the identification of drug leads (Inglese et al., 2006).
Adaptation of HTS in Drug Discovery
HTS is used in drug design and may be applied in biological and chemical sciences. It has been implemented for toxicological screening tests, and its miniaturization allows for the examination of a compound’s toxicity with minimal sample amounts. This approach has significantly reduced the length and expenditure of studies (Szymański, Markowicz, & Mikiciuk-Olasik, 2011).
Hydrothermal Treatment Applications
Hydrothermal treatment processes are applied in various fields, including the treatment of waste streams from palm oil production. These processes involve manipulating temperature and pressure conditions to improve fuel qualities, demonstrating the importance of chemical process control in industrial applications (Novianti et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBHXDILQZJPU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426781 | |
| Record name | AmbotzHAA7650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cit-AMC | |
CAS RN |
93753-78-7 | |
| Record name | AmbotzHAA7650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



